molecular formula C15H12N4O2 B2756743 N1-(2-cyanophenyl)-N2-(pyridin-4-ylmethyl)oxalamide CAS No. 898350-16-8

N1-(2-cyanophenyl)-N2-(pyridin-4-ylmethyl)oxalamide

Cat. No. B2756743
CAS RN: 898350-16-8
M. Wt: 280.287
InChI Key: HBBOSEKLUWRZFF-UHFFFAOYSA-N
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Description

N1-(2-cyanophenyl)-N2-(pyridin-4-ylmethyl)oxalamide, also known as Compound A, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of oxalamide derivatives and has been shown to possess a wide range of biological activities.

Scientific Research Applications

Chemical Synthesis and Ligand Behavior

N1-(2-cyanophenyl)-N2-(pyridin-4-ylmethyl)oxalamide and related compounds have been extensively researched for their role as ligands and promoters in chemical synthesis. For instance, they have been identified as effective promoters for the Cu-catalyzed N-arylation of oxazolidinones and primary and secondary amides with (hetero)aryl iodides at room temperature, displaying excellent chemoselectivity and tolerance to a wide range of functional groups, leading to diverse N-arylation products (Bhunia, De, & Ma, 2022). Similarly, compounds with the N,O-hybrid diamide ligands structure have shown promising results in the selective separation of actinides over lanthanides in highly acidic solutions, offering insights into the design of efficient ligands for trivalent actinide separation (Meng et al., 2021).

Catalysis

In the realm of catalysis, derivatives of N1-(2-cyanophenyl)-N2-(pyridin-4-ylmethyl)oxalamide have been demonstrated to be more effective ligands for copper-catalyzed coupling reactions of (hetero)aryl halides with 1-alkynes, requiring minimal catalyst amounts and accommodating a variety of substituents, leading to the formation of internal alkynes in great diversity (Chen, Li, Xu, & Ma, 2023).

Material Science and Imaging

Further, these compounds contribute to the development of materials science and imaging technologies. For example, the synthesis and characterization of novel fluorescent nonpeptide NPY Y1 receptor antagonists, using derivatives of N1-(2-cyanophenyl)-N2-(pyridin-4-ylmethyl)oxalamide, have paved the way for the development of more stable, cell and tissue-specific imaging agents that prevent receptor internalization, showing promise in the study of G protein-coupled receptors on living cells (Schneider et al., 2007).

Environmental and Analytical Applications

In environmental and analytical chemistry, asymmetrical Schiff bases related to N1-(2-cyanophenyl)-N2-(pyridin-4-ylmethyl)oxalamide have been utilized as carriers in PVC membrane electrodes for the selective detection of cadmium (II) ions, demonstrating their potential in the development of sensitive and selective ion-selective electrodes for environmental monitoring (Mashhadizadeh, Sheikhshoaie, & Saeid-Nia, 2005).

properties

IUPAC Name

N'-(2-cyanophenyl)-N-(pyridin-4-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O2/c16-9-12-3-1-2-4-13(12)19-15(21)14(20)18-10-11-5-7-17-8-6-11/h1-8H,10H2,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBBOSEKLUWRZFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)NC(=O)C(=O)NCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-cyanophenyl)-N2-(pyridin-4-ylmethyl)oxalamide

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